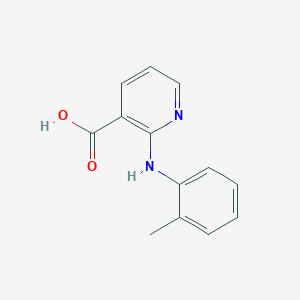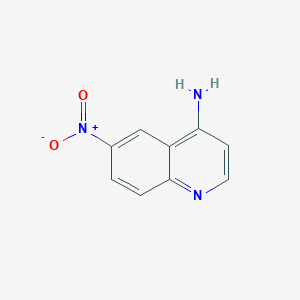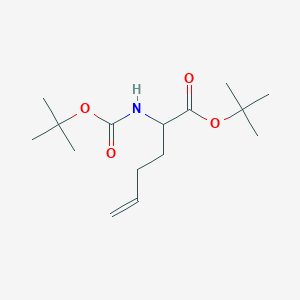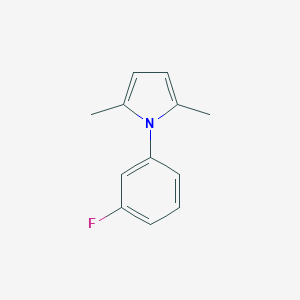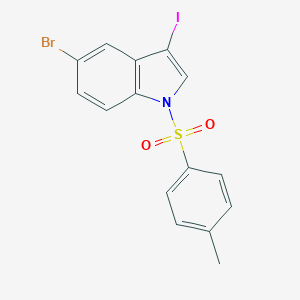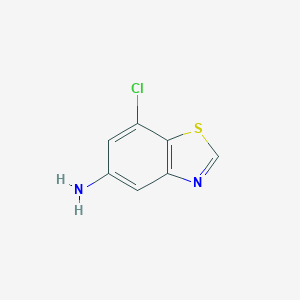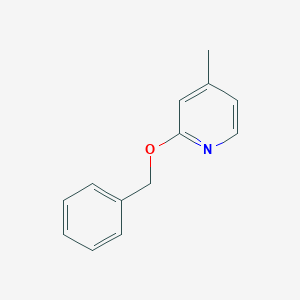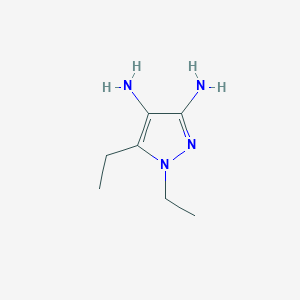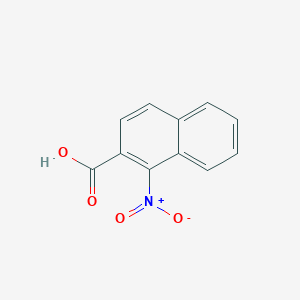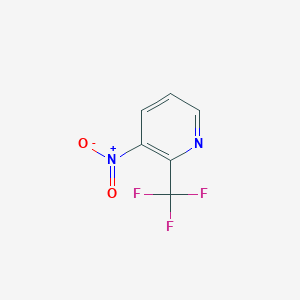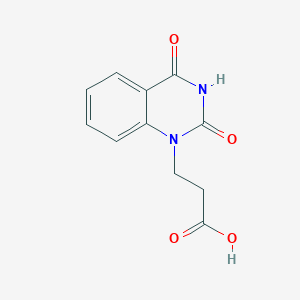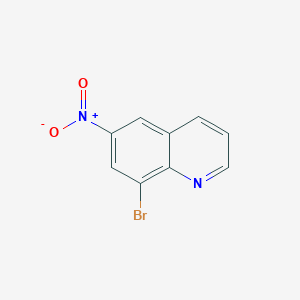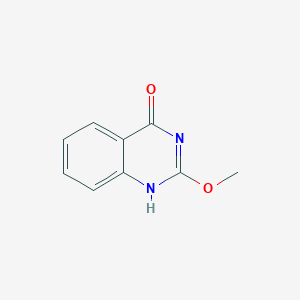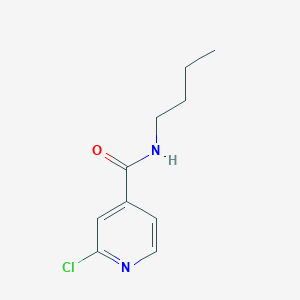
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
描述
“2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 120739-60-8. It has a molecular weight of 272.69 and its IUPAC name is 2-[(6-chloro-3-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dione . It is a solid substance stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-5-chloromethyl-pyridine with phthalimide in the presence of potassium hydroxide, dimethylformamide, and ethanol to give N-(2-chloro-pyridin-5-yl-methyl)-phthalimide. In a subsequent step, the desired 2-chloro-5-aminomethyl-pyridine is liberated from this using hydrazine hydrate in ethanol.Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 272.69. It is stored at 2-8°C in an inert atmosphere .科学研究应用
Summary of the Application
The compound “2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” has been synthesized and studied for its potential as a nonlinear optical (NLO) material . Nonlinear optical materials play a vital role in photonics and optoelectronics fields, which are important for laser-based industrial applications .
Methods of Application or Experimental Procedures
The compound was synthesized using the reflux method . Single crystals were grown using the slow evaporation technique, and the crystal structure was elucidated using single crystal X-ray diffraction . Density functional theory (DFT) calculations were used to predict the molecular geometry and to comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .
Results or Outcomes
The compound showed an optical transparency at the cut-off wavelength of 355 nm . The second Harmonic Generation (SHG) efficiency of the compound was determined using the Kurtz and Perry powder technique and was found to be 0.5 times greater than that of the KDP crystal . The third-order nonlinear optical properties were investigated in solution by the Z-scan technique using a continuous wave (CW) DPSS laser at the wavelength of 532 nm . The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the CW regime . The nonlinear optical parameters were calculated using the time-dependent Hartree–Fock (TDHF) method .
Anticancer Agents
Summary of the Application
Isoindoline-1,3-dione derivatives, including “2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione”, have been synthesized and investigated for their potential as anticancer agents .
Methods of Application or Experimental Procedures
These compounds were synthesized and characterized, and their effects on blood cancer were investigated using K562 and Raji cell lines . Cytotoxicity assays were performed to determine the influence of these derivatives on the survival of the cancer cells .
Results or Outcomes
The compound “2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” showed significant inhibitory effects on the viability of the cancer cells . The analysis found that this compound induced apoptosis and necrosis in Raji cells .
Dopamine Receptor Ligands
Summary of the Application
Isoindoline derivatives have been tested for their properties as ligands of the dopamine receptor D2 .
Methods of Application or Experimental Procedures
In silico analysis was used to evaluate the three isoindolines as potential ligands of the dopamine receptor D2 .
Results or Outcomes
The analysis suggests that the isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Orexin-2 Receptor Imaging
Summary of the Application
The compound “2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” has been used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 . This is applicable in the orexin-2 receptor imaging, which is a technique used in positron emission tomography (PET) radioligand .
Methods of Application or Experimental Procedures
The compound is used in the preparation of the PET radioligand [11C]MK-1064 . The details of the synthesis process are not provided in the source .
Results or Outcomes
The synthesized PET radioligand [11C]MK-1064 is applicable in the orexin-2 receptor imaging . The specific results or outcomes of this application are not provided in the source .
Parkinson’s Disease Treatment
Summary of the Application
Isoindoline derivatives have been tested for their properties as ligands of the dopamine receptor D2 . This has implications for the treatment of Parkinson’s disease .
Methods of Application or Experimental Procedures
In silico analysis was used to evaluate the three isoindolines as potential ligands of the dopamine receptor D2 .
Results or Outcomes
安全和危害
属性
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRGOSBPDZVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558941 | |
| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | |
CAS RN |
120739-60-8 | |
| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

